6-Bromo-3-chloro-5-fluoropicolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

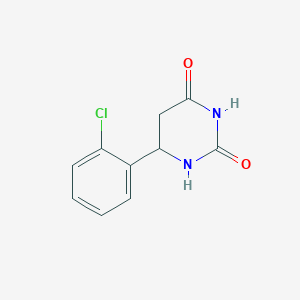

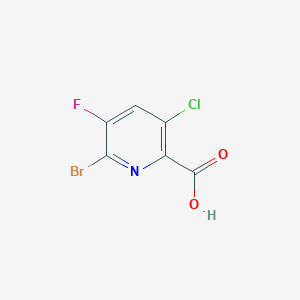

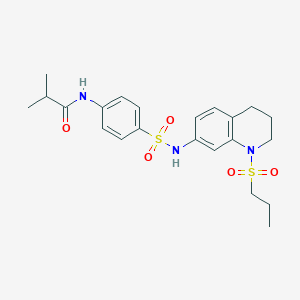

6-Bromo-3-chloro-5-fluoropicolinic acid is a chemical compound with the molecular formula C6H2BrClFNO2 . It has a molecular weight of 254.44 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-5-fluoropicolinic acid is 1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Influence of Halogen Atoms on Iridium(III) Complexes

A study by Baranoff et al. (2012) explored the impact of halogen substituents, including bromo, chloro, and fluoro groups, on the photophysical properties of bis-cyclometalated iridium(III) complexes. This research found that halogen substitution affects the emission properties and photoluminescence quantum yields, indicating potential applications in light-emitting devices and photophysical research Baranoff et al., 2012.

Allyl Ester as Carboxy-Protecting Group

Kunz et al. (1988) utilized the allyl-ester moiety as a protecting principle for carboxy groups in the synthesis of neuraminic-acid glycosides, which are important in biochemical and medicinal chemistry. This technique demonstrates the utility of halogenated intermediates in complex organic synthesis Kunz et al., 1988.

Synthesis of Pyrrolo[2,3-d]pyrimidines

Jiang et al. (2015) developed a copper/6-methylpicolinic acid catalyzed coupling reaction for synthesizing 2-chloro-pyrrolo[2,3-d]pyrimidines. This research highlights the role of halogenated picolinic acids in facilitating nucleophilic substitution reactions for heterocyclic compound synthesis Jiang et al., 2015.

Photochemistry of 6-Chloro and 6-Bromo Picolinic Acids

Rollet et al. (2006) investigated the photochemical behavior of 6-chloro and 6-bromo picolinic acids, discovering distinct photodehalogenation pathways. This study provides insights into the environmental fate and photodegradation processes of halogenated organic compounds Rollet et al., 2006.

Antimicrobial Activity of Quinoline-Pyrazoline-Based Coumarinyl Thiazole Derivatives

Ansari and Khan (2017) synthesized novel compounds with 6-chloroquinolin-3-yl and fluoropyridinyl groups, demonstrating potent antimicrobial activity. This research underscores the potential of halogenated picolinic acid derivatives in developing new antimicrobial agents Ansari and Khan, 2017.

Synthesis of Fluoropicolinate Herbicides

Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines for synthesizing 4-amino-5-fluoropicolinates, leading to the development of novel herbicides. This showcases the importance of halogenated picolinic acids in agricultural chemistry Johnson et al., 2015.

Safety and Hazards

Propriétés

IUPAC Name |

6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-5-3(9)1-2(8)4(10-5)6(11)12/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHIHNFJSXHACA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)C(=O)O)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-5-fluoropicolinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)

![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)